molecular formula C15H18N2O B12214989 3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B12214989
M. Wt: 242.32 g/mol
InChI Key: LJAJWZUYWYHXGF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a compound known for its unique spirocyclic structure. This compound is a derivative of spirotetramat, which is widely recognized for its use as an insecticide. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves the reaction of 4-methylbenzylamine with a suitable spirocyclic ketone. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound acts as an ACC inhibitor, interrupting lipid biosynthesis in insects. This leads to the disruption of essential biological processes, ultimately resulting in the death of the target insects. The compound’s unique spirocyclic structure allows it to interact with multiple pathways, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one stands out due to its specific spirocyclic structure and the presence of a 4-methylphenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H18N2O/c1-11-5-7-12(8-6-11)13-14(18)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,18)

InChI Key

LJAJWZUYWYHXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=O

Origin of Product

United States

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